molecular formula C13H18ClNO3 B6222593 methyl 4-(4-aminooxan-4-yl)benzoate hydrochloride CAS No. 2758005-03-5

methyl 4-(4-aminooxan-4-yl)benzoate hydrochloride

Cat. No.: B6222593
CAS No.: 2758005-03-5
M. Wt: 271.7
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Description

Methyl 4-(4-aminooxan-4-yl)benzoate hydrochloride is a chemical compound with a complex structure that includes an amino group, an oxane ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(4-aminooxan-4-yl)benzoate hydrochloride typically involves the esterification of 4-(4-aminooxan-4-yl)benzoic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-aminooxan-4-yl)benzoate hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(4-aminooxan-4-yl)benzoate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-(4-aminooxan-4-yl)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(aminomethyl)benzoate hydrochloride
  • Methyl 4-(hydroxymethyl)benzoate hydrochloride
  • Methyl 4-(methoxymethyl)benzoate hydrochloride

Uniqueness

Methyl 4-(4-aminooxan-4-yl)benzoate hydrochloride is unique due to the presence of the oxane ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and effects.

Properties

CAS No.

2758005-03-5

Molecular Formula

C13H18ClNO3

Molecular Weight

271.7

Purity

95

Origin of Product

United States

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